![molecular formula C20H16BrClN2O4S B3004160 benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate CAS No. 721914-45-0](/img/structure/B3004160.png)
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
Scientific Research Applications
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been extensively studied for its inhibitory activity against carbonic anhydrase. It has been shown to be a potent inhibitor of the enzyme, with a Ki value of 0.38 nM. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Mechanism of Action
The mechanism of action of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the binding of the compound to the active site of carbonic anhydrase. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. As a result, the compound has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma activities.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and have anti-convulsant activity. However, the compound has also been shown to have some limitations, such as its poor solubility in water and its potential toxicity in high doses.
Advantages and Limitations for Lab Experiments
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has several advantages for lab experiments. Its potent inhibitory activity against carbonic anhydrase makes it an excellent tool for studying the enzyme's role in various physiological processes. However, the compound's poor solubility in water can make it challenging to work with, and its potential toxicity in high doses must be taken into account.
Future Directions
There are several future directions for the research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. One potential area of study is the development of more soluble analogs of the compound that can be used in vivo. Another direction could be the investigation of the compound's activity against other enzymes and its potential as a drug candidate for the treatment of other diseases. Additionally, the compound's mechanism of action could be further elucidated to gain a better understanding of its biochemical and physiological effects.
Conclusion:
This compound is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Its inhibitory activity against the enzyme makes it an excellent tool for studying the enzyme's role in physiological processes. However, the compound's poor solubility in water and potential toxicity in high doses must be taken into account. Future research on this compound could focus on the development of more soluble analogs, investigating its activity against other enzymes, and further elucidating its mechanism of action.
Synthesis Methods
The synthesis of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with benzyl chloroformate to obtain this compound. The purity of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4S/c21-15-6-8-16(9-7-15)24-29(26,27)19-12-17(10-11-18(19)22)23-20(25)28-13-14-4-2-1-3-5-14/h1-12,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXREDWLBAZISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

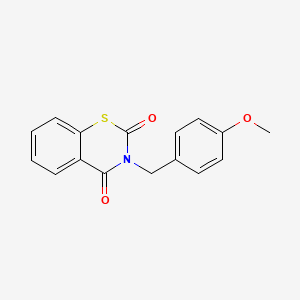
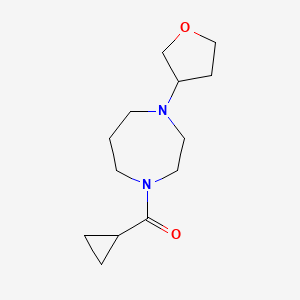
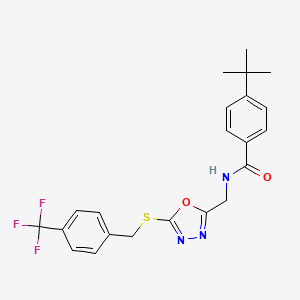

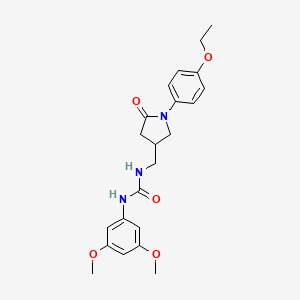
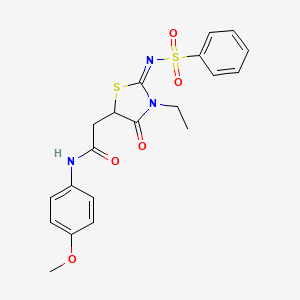
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
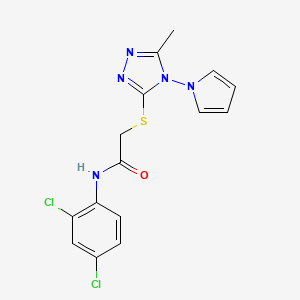

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)